molecular formula C16H15NS2 B13904442 (4S)-3-benzyl-4-phenyl-1,3-thiazolidine-2-thione

(4S)-3-benzyl-4-phenyl-1,3-thiazolidine-2-thione

Cat. No.: B13904442
M. Wt: 285.4 g/mol
InChI Key: PXQHQTAAVRJBTJ-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4S)-3-benzyl-4-phenyl-1,3-thiazolidine-2-thione is an organic compound belonging to the thiazolidine class Thiazolidines are heterocyclic compounds containing a five-membered ring with both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-3-benzyl-4-phenyl-1,3-thiazolidine-2-thione typically involves the reaction of benzylamine with phenyl isothiocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and high yield. The compound is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(4S)-3-benzyl-4-phenyl-1,3-thiazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiazolidine derivatives depending on the reagents used.

Scientific Research Applications

(4S)-3-benzyl-4-phenyl-1,3-thiazolidine-2-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (4S)-3-benzyl-4-phenyl-1,3-thiazolidine-2-thione involves its interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (4S)-4-phenyl-1,3-thiazolidine-2-thione: Lacks the benzyl group, resulting in different chemical properties.

    (4S)-3-benzyl-1,3-thiazolidine-2-thione: Lacks the phenyl group, affecting its reactivity and applications.

Uniqueness

(4S)-3-benzyl-4-phenyl-1,3-thiazolidine-2-thione is unique due to the presence of both benzyl and phenyl groups, which enhance its chemical reactivity and potential applications. The combination of these groups with the thiazolidine ring structure imparts distinct properties that make it valuable in various scientific and industrial fields.

Properties

Molecular Formula

C16H15NS2

Molecular Weight

285.4 g/mol

IUPAC Name

(4S)-3-benzyl-4-phenyl-1,3-thiazolidine-2-thione

InChI

InChI=1S/C16H15NS2/c18-16-17(11-13-7-3-1-4-8-13)15(12-19-16)14-9-5-2-6-10-14/h1-10,15H,11-12H2/t15-/m1/s1

InChI Key

PXQHQTAAVRJBTJ-OAHLLOKOSA-N

Isomeric SMILES

C1[C@@H](N(C(=S)S1)CC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C1C(N(C(=S)S1)CC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.